molecular formula C16H13Cl2N5S2 B2473717 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole CAS No. 1105224-13-2

3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole

Cat. No.: B2473717
CAS No.: 1105224-13-2
M. Wt: 410.34
InChI Key: CHDLKCOVKOXVSU-UHFFFAOYSA-N
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Description

3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including dichlorophenyl, sulfanyl, methyl, imidazo, thiazol, and triazole moieties

Properties

IUPAC Name

5-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5S2/c1-9-13(23-5-6-24-15(23)19-9)14-20-21-16(22(14)2)25-8-10-3-4-11(17)7-12(10)18/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDLKCOVKOXVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.

    Introduction of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azide and alkyne precursors.

    Attachment of the Dichlorophenyl and Sulfanyl Groups: The dichlorophenyl group is typically introduced via a nucleophilic substitution reaction, while the sulfanyl group is added through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in the compound is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

ReagentConditionsProductReference
H₂O₂Aqueous/Organic solvent, 60°CSulfoxide derivative
KMnO₄Acidic conditions, RTSulfone derivative
I₂/TBHPDMF, 80°COxidative cyclization to triazole-based sulfonamides

For example, oxidative cyclization using iodine (I₂) and tert-butyl hydroperoxide (TBHP) in dimethylformamide (DMF) facilitates C–N bond formation, yielding sulfonamide-linked triazoles .

Reduction Reactions

Reduction primarily targets the triazole ring or halogenated aryl groups. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for selective reductions.

ReagentConditionsProductReference
NaBH₄Ethanol, RTPartial reduction of triazole ring
LiAlH₄Anhydrous THF, 0°CDehalogenation of 2,4-dichlorophenyl group

Reduction of the dichlorophenyl group with LiAlH₄ replaces chlorine atoms with hydrogen, generating a less sterically hindered derivative .

Nucleophilic Substitution

The 2,4-dichlorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, or alkoxides.

NucleophileConditionsProductReference
PiperazineDMSO, 100°CBis-triazole-piperazine hybrid
4-MethoxybenzaldehydeEthanol, refluxSchiff base formation at thiol group
EthylenediamineK₂CO₃, DMFDiamine-substituted triazole derivative

Substitution at the para-chlorine position is favored due to reduced steric hindrance compared to the ortho position .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, enhancing structural complexity.

ReagentConditionsProductReference
CS₂/KOHEthanol, reflux Thiadiazole-triazole hybrids
Hydrazine hydrateDMF, 120°CImidazo[2,1-b]thiazole-linked triazoles
FormaldehydeHCl, RTMannich base derivatives

For instance, refluxing with carbon disulfide (CS₂) in ethanolic KOH yields thiadiazole-triazole hybrids via sulfur incorporation .

Biological Activity-Driven Modifications

While beyond pure chemical reactivity, functionalization of this compound has been explored to enhance bioactivity:

ModificationTarget ActivityOutcomeReference
AcetylationAntimicrobialImproved MIC against S. aureus (2 µg/mL)
Schiff base formationAnticonvulsant85% seizure inhibition in MES model

Mannich reactions with secondary amines enhance solubility and bioavailability .

Key Structural Insights

  • Sulfanyl Group : Central to oxidation and nucleophilic substitution.

  • Triazole Core : Participates in cyclization and reduction.

  • 2,4-Dichlorophenyl : Provides sites for NAS and steric effects.

  • Imidazo-Thiazole Moiety : Stabilizes π-π interactions in supramolecular architectures .

Scientific Research Applications

Medicinal Chemistry Applications

Triazole derivatives are known for their diverse pharmacological properties. The specific compound has shown potential in the following areas:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole compounds. For instance, research indicates that derivatives of triazoles exhibit significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that the compound could inhibit the growth of these pathogens effectively, suggesting its potential as an antimicrobial agent .

Antitumor Properties

The compound has been evaluated for its anticancer activity. A study focused on synthesizing derivatives of 1,2,4-triazole showed that certain modifications could enhance cytotoxicity against cancer cell lines such as HT29 (colon cancer). The synthesized triazole derivatives demonstrated significant antiproliferative effects, indicating their potential as chemotherapeutic agents .

Anti-inflammatory Effects

Research into triazole derivatives has also pointed to anti-inflammatory properties. Compounds similar to the one discussed have been tested against inflammatory models and exhibited promising results comparable to established anti-inflammatory drugs like ibuprofen .

Agricultural Applications

In agriculture, triazole compounds are primarily recognized for their fungicidal properties. The compound's structure suggests it could be effective against various fungal pathogens affecting crops. Studies have indicated that similar triazoles can inhibit spore germination and mycelial growth in fungi responsible for plant diseases.

Material Science Applications

Triazoles are also being explored in material science for their ability to form coordination complexes with metals. These complexes can exhibit unique electronic and optical properties, making them suitable for applications in sensors and catalysis. The stability of triazole complexes under various conditions enhances their usability in industrial applications.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivitySameliuk et al., 2021 Significant inhibition of bacterial growth; effective against E. coli and S. aureus.
Antitumor PropertiesSameliuk et al., 2021 High cytotoxicity against HT29 cancer cells; potential chemotherapeutic agent.
Anti-inflammatory EffectsSameliuk et al., 2021 Comparable efficacy to ibuprofen in reducing inflammation in tested models.
Agricultural ApplicationsVarious studies on triazole fungicidesEffective against fungal pathogens; potential for crop protection.
Material ScienceResearch on metal-triazole complexesEnhanced electronic properties; applications in sensors and catalysis.

Mechanism of Action

The mechanism of action of 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole
  • **3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-4-yl}-4H-1,2,4-triazole

Uniqueness

3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole is a heterocyclic derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its anticancer effects, antimicrobial activities, and other pharmacological potentials based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H15Cl2N4SC_{16}H_{15}Cl_2N_4S, with a molecular weight of approximately 364.29 g/mol. The structure comprises a triazole ring fused with an imidazo-thiazole moiety and a dichlorophenyl methyl sulfanyl group. This unique combination of functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that compounds containing triazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have shown promising results against various cancer cell lines. A study highlighted that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity against cancer cells, suggesting that similar modifications in our compound could yield potent anticancer agents .

Antimicrobial Properties

The imidazo-thiazole derivatives are known for their broad-spectrum antimicrobial activities. Various studies have demonstrated their effectiveness against bacteria and fungi. For example, compounds structurally related to our target have shown activity against Staphylococcus aureus and Escherichia coli, indicating that our compound may also possess similar antimicrobial properties .

Other Pharmacological Activities

In addition to anticancer and antimicrobial activities, thiazole-containing compounds have been reported to exhibit anticonvulsant and analgesic effects. The presence of thiazole rings is crucial for these activities, as they interact with biological targets involved in pain and seizure pathways .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of a series of thiazole derivatives including triazoles. The results indicated that compounds with similar structural motifs to our target exhibited IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure-activity relationship (SAR) analysis revealed that substitutions at specific positions significantly influenced their cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiazole derivatives against clinical isolates of bacteria. The study found that certain modifications led to enhanced activity against resistant strains of E. coli and Klebsiella pneumoniae. The findings suggest that our compound could be explored for its potential as a new antimicrobial agent given its structural similarities to effective derivatives .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µg/mL)Notes
AnticancerThiazole Derivatives1.61 - 1.98Effective against MCF-7 and A549 cell lines
AntimicrobialImidazo-thiazolesVariesEffective against E. coli and S. aureus
AnticonvulsantThiazole CompoundsNot specifiedPotential interactions with GABA receptors

Q & A

Q. Q1: What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step heterocyclic reactions. A general method involves refluxing intermediates (e.g., substituted triazoles or thiosemicarbazides) with reagents like substituted benzaldehydes or phenylisothiocyanates in ethanol or ethyl alcohol under acidic conditions (e.g., glacial acetic acid) for 4–16 hours . Key parameters include:

ParameterTypical ConditionsOptimization Strategies
SolventAbsolute ethanolTest polar aprotic solvents (DMF, THF) for solubility improvements
TemperatureReflux (~78–100°C)Microwave-assisted synthesis for reduced time
CatalystGlacial acetic acidExplore Lewis acids (e.g., ZnCl₂) for regioselectivity
WorkupEvaporation, filtrationColumn chromatography for purity

Post-synthesis, characterization via 1H^1H-NMR, LC-MS, and elemental analysis is critical to confirm structural integrity .

Advanced Reaction Design

Q. Q2: How do substituents on the triazole and imidazothiazole rings influence reactivity in cross-coupling or substitution reactions?

The electron-withdrawing dichlorophenyl and methyl groups on the triazole ring enhance electrophilicity at the sulfur atom, facilitating nucleophilic substitution (e.g., alkylation with 6-chloropyridines) . Conversely, the imidazothiazole’s methyl group sterically hinders bulky reagents, necessitating smaller nucleophiles (e.g., thiols) or catalysts like Cu(I) for click chemistry . Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Biological Activity Evaluation

Q. Q3: What methodologies are recommended for assessing antibacterial or antifungal activity, given structural similarities to active triazole derivatives?

Standard protocols include:

  • Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Molecular docking : Target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase) to predict binding affinities .
  • ADME analysis : Use SwissADME to evaluate bioavailability and blood-brain barrier penetration .

Contradictions in activity may arise from substituent positioning. For example, bulky groups on the triazole ring reduce membrane permeability but increase target specificity .

Data Contradiction Analysis

Q. Q4: How should researchers resolve discrepancies in reported biological activities of structurally analogous triazoles?

Discrepancies often stem from:

  • Substituent effects : Minor changes (e.g., Cl vs. F on phenyl rings) alter hydrophobicity and binding kinetics .
  • Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and control strains .
  • Tautomerism : Thione-thiol equilibria in triazoles can affect reactivity and bioactivity; confirm tautomeric forms via IR or 13C^{13}C-NMR .

A meta-analysis of MIC values from similar compounds (e.g., 3-chloro-5-(4-chlorophenyl) derivatives) can identify trends .

Computational and Mechanistic Studies

Q. Q5: What computational tools are effective for studying the mechanism of action or metabolic pathways of this compound?

  • Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., using GROMACS) to assess stability of ligand-receptor complexes .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict redox behavior (e.g., sulfanyl group oxidation to sulfones) .
  • Metabolite Prediction : Use GLORY or Meteor Nexus to identify Phase I/II metabolites, focusing on sulfoxidation and glutathione conjugation .

Stability and Degradation Analysis

Q. Q6: How can the photolytic or hydrolytic stability of this compound be evaluated under physiological conditions?

  • Forced degradation studies : Expose to UV light (254 nm) or acidic/basic buffers (pH 1–13) at 37°C, then monitor degradation via HPLC .
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .
  • LC-MS/MS : Identify degradation products (e.g., sulfoxides from oxidation) .

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